2,2',4,5',6-Pentamethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,4,5’,6-Pentamethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of five methyl groups attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,5’,6-Pentamethyl-1,1’-biphenyl typically involves the methylation of biphenyl derivatives. One common method is the Friedel-Crafts alkylation, where biphenyl is treated with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of 2,2’,4,5’,6-Pentamethyl-1,1’-biphenyl may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,2’,4,5’,6-Pentamethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated biphenyls, nitro biphenyls.
Scientific Research Applications
2,2’,4,5’,6-Pentamethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,2’,4,5’,6-Pentamethyl-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,3’,5’,6’-Pentamethyl-1,1’-biphenyl-4-carboxaldehyde
- 2,2’,4,4’,6,6’-Hexamethyl-1,1’-biphenyl
Uniqueness
2,2’,4,5’,6-Pentamethyl-1,1’-biphenyl is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other biphenyl derivatives may not be suitable.
Properties
CAS No. |
825611-65-2 |
---|---|
Molecular Formula |
C17H20 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C17H20/c1-11-6-7-13(3)16(10-11)17-14(4)8-12(2)9-15(17)5/h6-10H,1-5H3 |
InChI Key |
RFZBCMMBPAXLHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.